molecular formula C16H25NO2 B8336664 n-octyl N-methylanthranilate

n-octyl N-methylanthranilate

Cat. No.: B8336664
M. Wt: 263.37 g/mol
InChI Key: JUJFZMFQRDCBHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-Octyl N-methylanthranilate is an ester derivative of N-methylanthranilic acid and is of significant interest in various research fields. Its structure suggests potential utility as a long-chain synthetic analog of naturally occurring flavor and fragrance compounds such as methyl anthranilate, which is known for its characteristic grape-like aroma and is found in products like grape soda and chewing gum . In scientific contexts, N-methylated anthranilate derivatives serve as key precursors for the synthesis of bioactive compounds, including acridone alkaloids with investigated anticancer properties, as well as other synthetic alkaloids with potential antinociceptive (pain-blocking) activity . The extended carbon chain of the n-octyl ester is expected to enhance the molecule's lipophilicity compared to its shorter-chain counterparts. This increased hydrophobicity could be explored in studies focusing on skin penetration for topical applications or as a building block in peptide-based drug research, where N-alkylation can improve stability and membrane permeability . It is critical to note that this product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. All safety data sheets and handling instructions must be consulted prior to use.

Properties

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

octyl 2-(methylamino)benzoate

InChI

InChI=1S/C16H25NO2/c1-3-4-5-6-7-10-13-19-16(18)14-11-8-9-12-15(14)17-2/h8-9,11-12,17H,3-7,10,13H2,1-2H3

InChI Key

JUJFZMFQRDCBHP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=CC=C1NC

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • n-Octyl N-methylanthranilate has been investigated as a potential precursor for bioactive compounds, including anticancer agents. Studies indicate that derivatives of N-methylanthranilate can enhance the efficacy and stability of peptide-based drugs by improving their membrane permeability and resistance to enzymatic degradation .
  • Anticancer Activity :
    • Research has shown that compounds related to this compound exhibit significant anticancer properties. For example, certain derivatives have demonstrated growth inhibition against various cancer cell lines, such as OVCAR-8 and HCT-116 .
  • Metabolic Engineering :
    • The use of engineered strains of Corynebacterium glutamicum for the production of N-methylanthranilate highlights its potential in biotechnological applications. These engineered strains can produce high yields of the compound, which can then be utilized in drug synthesis .

Cosmetic Applications

  • Sunscreens :
    • This compound is being explored for its UV-absorbing properties, making it a candidate for use in sunscreen formulations. Its ability to absorb UV radiation could provide enhanced protection against skin damage caused by sun exposure .
  • Fragrance Industry :
    • The compound's pleasant aroma makes it suitable for use in perfumes and personal care products. Its role as a fragrance ingredient is supported by its compatibility with various essential oils and synthetic fragrance compounds .

Agricultural Applications

  • Bird Repellent :
    • Methyl anthranilate, a related compound, is known for its effectiveness as a bird repellent. This compound may share similar properties, offering potential applications in protecting crops such as corn and sunflowers from bird damage .

Data Tables

Application AreaSpecific UseResearch Findings
PharmaceuticalsDrug DevelopmentEnhanced stability and efficacy in peptide drugs
Anticancer ActivitySignificant growth inhibition in cancer cell lines
CosmeticsSunscreen FormulationsUV-absorbing properties under investigation
Fragrance IngredientCompatibility with essential oils and fragrances
AgricultureBird RepellentEffective in protecting crops from avian damage

Case Studies

  • Anticancer Compound Development :
    A study focused on synthesizing derivatives of this compound showed promising results in inhibiting tumor growth in various cancer models. The modifications made to the molecular structure enhanced the compounds' ability to target cancer cells effectively while minimizing side effects.
  • Sunscreen Gel Formulation :
    Research involving methyl-anthranilate-loaded nanoparticles demonstrated the potential for creating effective UV-protective gels. The incorporation of this compound into these formulations could enhance their protective capabilities against harmful UV radiation while maintaining skin compatibility.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The key structural difference among anthranilate derivatives lies in the alkyl chain length and substitution pattern, which significantly influence physicochemical properties:

Compound Molecular Formula Molecular Weight (g/mol) Key Properties
Methyl N-methylanthranilate C₉H₁₁NO₂ 165.19 High volatility, citrus aroma, water-insoluble
Ethyl N-methylanthranilate C₁₀H₁₃NO₂ 179.22 Moderate lipophilicity, floral notes
Isopropyl N-methylanthranilate C₁₁H₁₅NO₂ 193.24 Enhanced lipid solubility, prolonged metabolic retention
n-Octyl N-methylanthranilate C₁₅H₂₃NO₂ ~265.35 (estimated) High hydrophobicity, potential for sustained release

Key Observations :

  • Increasing alkyl chain length correlates with higher molecular weight and hydrophobicity, impacting solubility and volatility. For instance, n-octyl derivatives are expected to exhibit lower volatility and higher persistence in lipid-rich environments compared to methyl or ethyl analogs .
  • The n-octyl chain may enhance compatibility with lipid-based formulations, such as cosmetics or controlled-release pharmaceuticals .
Pharmacological Effects
  • Isopropyl N-methylanthranilate: Demonstrates potent antinociceptive activity in rodent models, surpassing acetylsalicylic acid and comparable to morphine in efficacy .
  • Methyl N-methylanthranilate : Exhibits moderate analgesic activity but is less metabolically stable due to rapid ester hydrolysis in hepatic tissues .
  • This compound : Predicted to have prolonged activity due to slower hydrolysis, though this may reduce bioavailability in aqueous environments .
Metabolic Pathways
  • Shorter Chains (Methyl/Isopropyl) : Rapidly hydrolyzed to N-methylanthranilic acid in vivo, with metabolites detected in liver and kidneys .
  • Longer Chains (n-Octyl) : Expected to undergo slower hydrolysis, leading to accumulation in adipose tissues or sustained release of active metabolites .

Preparation Methods

Reaction Mechanism

The reaction proceeds via the formation of an imine intermediate when formaldehyde reacts with the primary amine group of n-octyl anthranilate. Subsequent hydrogenation reduces the imine to a secondary amine, yielding this compound. A critical challenge lies in preserving the ester group during the reaction, as ester bonds are typically sensitive to hydrolysis under acidic or basic conditions. However, studies demonstrate that using water-miscible solvents like isopropanol or methanol stabilizes the ester moiety.

Optimization Parameters

  • Catalysts : Palladium on carbon (Pd/C) or Raney nickel are commonly employed, with Pd/C offering higher selectivity.

  • Temperature and Pressure : Optimal conditions range from 35–75°C under hydrogen pressures of 1,034–6,895 kPa (150–1,000 psi).

  • Solvents : Isopropanol is preferred over methanol due to its ability to maintain a single-phase system, simplifying product recovery.

  • Molar Ratios : A slight excess of formaldehyde (up to 10 mol%) ensures complete methylation.

Case Studies

A patent by BASF K&F Corporation highlights the production of methyl N-methylanthranilate via this method, achieving high yields by carefully controlling solvent polarity and catalyst activity. For n-octyl derivatives, VulcanChem reports analogous conditions, with yields dependent on the purity of the starting n-octyl anthranilate and the absence of hydrolytic side reactions.

Continuous Flow Chemical Synthesis

Recent advancements in continuous flow systems have enabled efficient large-scale production of anthranilate esters. A Chinese patent (CN112250590B) outlines a method adaptable to this compound, leveraging Hofmann rearrangement and esterification.

Process Overview

  • Hofmann Rearrangement : Phthalimide undergoes rearrangement with sodium hypochlorite to form sodium o-formamidobenzoate.

  • Esterification : The intermediate reacts with n-octanol under controlled conditions to produce n-octyl anthranilate.

  • N-Methylation : The product is methylated using reductive conditions or enzymatic methods.

Key Parameters

ParameterOptimal Range
Reaction Temperature-10°C to 0°C (step 1)
Hydrolysis Temperature40–55°C (step 3)
SolventMethanol/isopropanol
Yield93–96% (for methyl derivative)

Adapting this method for n-octyl derivatives requires substituting methanol with n-octanol and adjusting reaction times to accommodate slower esterification kinetics.

Biotechnological Synthesis Using Engineered Microorganisms

Metabolic engineering offers a sustainable route to this compound. A study in the Journal of Microbiology and Biotechnology demonstrates the use of engineered Escherichia coli strains to synthesize methylated anthranilates.

Enzyme Systems

  • Anthranilate N-Methyltransferase (NMT) : Catalyzes the transfer of a methyl group from S-adenosyl methionine (SAM) to anthranilate.

  • Anthraniloyl-CoA Ligase (pqsA) : Activates anthranilate for esterification.

  • Acyltransferase (AMAT) : Transfers the octyl group from octanol to anthraniloyl-CoA.

Challenges and Adjustments

While existing systems produce methyl and N-methyl derivatives, incorporating n-octyl groups necessitates engineering AMAT to accept octanol as a substrate. Preliminary experiments with Vitis labrusca-derived AMAT show limited activity toward longer-chain alcohols, suggesting the need for protein engineering or alternative enzymes.

Alkylation Methods

Stepwise alkylation involves initial esterification of anthranilic acid with n-octanol, followed by N-methylation. This approach avoids the simultaneous handling of multiple reactive groups.

Methylation Agents

  • Dimethyl Sulfate : Provides efficient methylation but poses toxicity concerns.

  • Methyl Iodide : Used in apalutamide synthesis, requiring alkaline conditions (e.g., K₂CO₃ in DMAc/water).

Comparative Analysis

MethodAdvantagesLimitations
Reductive MethylationHigh yield (90–96%)Requires high-pressure equipment
Continuous FlowScalable, consistent purityComplex setup
BiotechnologicalEco-friendly, mild conditionsLow yields (~95 μM)

Q & A

Q. What are the established laboratory synthesis protocols for methyl N-methylanthranilate, and how do reaction conditions influence yield?

Methyl N-methylanthranilate can be synthesized via enzymatic or chemical routes:

  • Enzymatic synthesis : Heterologous expression of polyketide synthases (PKS) in E. coli enables the conversion of anthranilate or N-methylanthranilate into derivatives. Substrate concentration and enzyme activity (e.g., RgACS vs. CmACS) critically affect yield. Excess anthranilate (>500 µM) inhibits downstream product formation due to feedback regulation .
  • Chemical synthesis : Adapted amide preparation methods involve reacting anthranilic acid derivatives with methylating agents (e.g., acetic anhydride). Reaction temperature, stoichiometry, and purification steps (e.g., recrystallization) determine purity and yield .

Q. How can researchers characterize methyl N-methylanthranilate using spectroscopic methods?

Key characterization techniques include:

Method Key Data Reference Source
Mass Spectrometry Molecular ion peak at m/z 165.19 (C₉H₁₁NO₂)NIST MS Database
IR Spectroscopy Amide C=O stretch (~1680 cm⁻¹), aromatic C-H bendsCRC Handbook
NMR ¹H NMR: Methyl singlet (~δ 3.0 ppm), aromatic protons (~δ 6.5–7.5 ppm)Wiley Registry

Q. What safety considerations are essential when handling methyl N-methylanthranilate in research laboratories?

  • Exposure limits : Adhere to IFRA standards for fragrance safety, which restrict concentrations in product categories (e.g., ≤0.1% in leave-on cosmetics) .
  • Handling protocols : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation; store in sealed containers away from oxidizers. Validate purity before use to minimize byproduct toxicity .

Advanced Research Questions

Q. What strategies optimize heterologous production of methyl N-methylanthranilate derivatives in microbial systems?

  • Metabolic engineering : Co-express pqsA (CoA ligase) and PKS genes in E. coli strains (e.g., B-NMA3). Monitor substrate accumulation (anthranilate/N-methylanthranilate) to avoid feedback inhibition .
  • Enzyme tuning : Use high-fidelity variants like RgACS, which shows superior specificity for N-methylacridone synthesis compared to CmACS. Optimize plasmid copy number to balance enzyme saturation and yield .

Q. How should researchers address contradictions in reported enzymatic conversion efficiencies for methyl N-methylanthranilate biosynthesis?

  • Data reconciliation : Analyze kinetic parameters (e.g., Kₘ, Vₘₐₓ) across studies. For example, discrepancies in NMA yields may arise from differences in substrate feeding rates or intracellular malonyl-CoA availability .
  • Substrate inhibition modeling : Use Michaelis-Menten kinetics with inhibition terms to predict optimal substrate concentrations. Validate with HPLC or LC-MS quantification of intermediates .

Data Contradiction Analysis

Q. How can conflicting reports on thermal stability and phase transitions be resolved?

  • Thermal analysis : Employ differential scanning calorimetry (DSC) to measure melting points (reported range: 17–19°C) and thermogravimetric analysis (TGA) for decomposition profiles. Discrepancies may stem from impurities or polymorphic forms .
  • Standardization : Cross-reference data with NIST-certified libraries (e.g., enthalpy of vaporization ΔvapH) to ensure instrument calibration and sample purity .

Methodological Tables

Q. Table 1. Critical Parameters for Enzymatic Synthesis Optimization

Parameter Optimal Range Impact on Yield
Substrate concentration<300 µMPrevents feedback inhibition
Incubation time24–27 hoursMaximizes product accumulation
Plasmid copy numberModerate (e.g., p15A)Balances enzyme activity/saturation

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